molecular formula C10H8F5N3O B2531056 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018051-29-0

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2531056
CAS No.: 1018051-29-0
M. Wt: 281.186
InChI Key: OSHFJDWLFSWQRM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its potential as a key intermediate in the synthesis of more complex bioactive molecules. Compounds within the pyrazolo[3,4-b]pyridine family have been investigated in patent literature for their application as positive allosteric modulators of mGluR2 receptors, which are critical targets in neuropharmacology for disorders such as anxiety and schizophrenia . Furthermore, related analogues have been explored in the context of substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids, indicating the versatility of this core structure in designing novel therapeutic agents . The presence of multiple fluorine atoms, including a trifluoromethyl group at the 4-position and a 2,2-difluoroethyl chain on the nitrogen, is a strategic feature that can enhance a compound's metabolic stability, membrane permeability, and binding affinity. This makes it a valuable chemical tool for researchers aiming to study structure-activity relationships (SAR) and optimize lead compounds in projects targeting various disease pathways. This product is intended for laboratory research use only.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFJDWLFSWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl and difluoroethyl groups in its structure enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10H9F4N3O
  • SMILES Notation : CC1=NN(C2=C1C(C(F)F)=CC(N2)=O)CC(F)F
  • InChI Key : REPKPNNFMITSJV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Cell Line IC50 Value (μM) Mechanism of Action
HCT-116 (Colon)6.2Apoptosis induction via mitochondrial pathway
T47D (Breast)27.3Cell cycle arrest and apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspase-dependent pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting G1/S and G2/M checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
  • T47D Breast Cancer Model : In vivo studies showed that administration of the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent for breast cancer.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazolo-Pyridine Derivatives

Compound Name Substituents Molecular Formula Key Features References
Target Compound 1-(2,2-difluoroethyl), 3-methyl, 4-(trifluoromethyl) C₁₀H₈F₅N₃O High fluorination; pyrazolo-pyridinone core
2-[3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 3-cyclopropyl, 6-(ethylthiophenyl), acetic acid chain C₁₈H₁₆F₃N₃O₂S Extended aromaticity; sulfur-containing substituent
1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-ethyl, 6-furyl, 4-carboxylic acid C₁₄H₁₂N₂O₃ Polar carboxylic acid group; furan ring
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one Isoxazole core, 3-methyl, 4-(trifluoromethyl) C₈H₅F₃N₂O₂ Isoxazole heterocycle; altered electronic properties

Substituent Effects on Physicochemical Properties

  • Fluorinated Groups: The target compound’s 2,2-difluoroethyl and trifluoromethyl groups increase its lipophilicity (logP) compared to non-fluorinated analogs like the ethyl-substituted derivative in . This enhances membrane permeability and resistance to oxidative metabolism .
  • Polar Functional Groups : Derivatives with carboxylic acid chains (e.g., CAS 1018052-55-5) exhibit improved aqueous solubility, making them suitable for prodrug strategies or salt formation .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core of this compound?

Answer:
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via multi-step pathways involving cyclization reactions. Key steps include:

  • Cyclocondensation : Reacting substituted aldehydes (e.g., trifluoromethyl-containing precursors) with heterocyclic amines under acidic conditions to form the fused pyridine-pyrazole ring .
  • Fluorination : Introducing fluorine atoms via electrophilic fluorination or nucleophilic displacement, with careful control of reaction temperatures (e.g., 0–60°C) to avoid side reactions .
  • Functionalization : Post-cyclization modifications, such as alkylation at the 1-position using 2,2-difluoroethyl halides, require inert atmospheres (argon/nitrogen) and anhydrous solvents (DMF, THF) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Resolves substituent positions (e.g., trifluoromethyl at C4, difluoroethyl at N1) and confirms regioselectivity. For example, the trifluoromethyl group shows a distinct ¹⁹F-NMR signal near δ -60 ppm .
    • 2D NMR (COSY, HSQC) : Maps coupling between pyrazole and pyridine protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀F₅N₃O: ~308.08 Da) .

Advanced: How can researchers resolve contradictory data in regioselectivity during pyrazole ring formation?

Answer:
Contradictions often arise from competing reaction pathways (e.g., C3 vs. C5 alkylation). Methodological solutions include:

  • Computational Modeling : Use DFT calculations to predict thermodynamic stability of regioisomers and optimize reaction conditions (e.g., solvent polarity, catalyst choice) .
  • In Situ Monitoring : Employ LC-MS or reaction calorimetry to track intermediate formation and adjust reagent stoichiometry .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous regiochemical assignment .

Advanced: What strategies enhance the compound’s bioavailability given its fluorinated substituents?

Answer:

  • Lipophilicity Optimization : The trifluoromethyl group increases logP but may reduce solubility. Balance via:
    • Prodrug Design : Introduce hydrolyzable esters at the 6(7H)-one position to improve aqueous solubility .
    • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Metabolic Stability : The difluoroethyl group resists oxidative metabolism. Validate via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Advanced: How can researchers address low yields in multi-component reactions (MCRs) involving this compound?

Answer:
Low yields in MCRs (e.g., Hantzsch-type syntheses) often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalyst Screening : Use bimetallic catalysts (e.g., Pd/Cu) to accelerate imine formation and cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMSO, DMAc) improve reagent compatibility for trifluoromethyl incorporation .
  • Microwave Assistance : Reduce reaction times (30–60 minutes vs. 24 hours) and improve regioselectivity under controlled dielectric heating .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Kinase Inhibition : The pyrazolo-pyridine core mimics ATP-binding motifs, making it a candidate for kinase inhibitors (e.g., JAK2, EGFR). Assay using fluorescence polarization .
  • Antimicrobial Screening : Fluorinated analogs exhibit enhanced membrane permeability. Test via broth microdilution against Gram-positive pathogens .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The -CF₃ group is strongly electron-withdrawing, which:

  • Activates Electrophilic Sites : Enhances Suzuki-Miyaura coupling at C7 by polarizing the pyridine ring. Use Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
  • Deactivates Nucleophilic Substitution : Limits SNAr reactivity at C4. Alternative strategies (e.g., Buchwald-Hartwig amination) are required for functionalization .

Basic: What precautions are necessary for handling fluorinated intermediates during synthesis?

Answer:

  • Corrosivity : Fluorinating agents (e.g., DAST) require glass-lined reactors and PTFE seals .
  • Toxicity : Use fume hoods and PPE (nitrile gloves, respirators) to prevent inhalation of volatile fluorocarbons .
  • Waste Disposal : Neutralize fluorinated byproducts with aqueous Ca(OH)₂ to precipitate insoluble CaF₂ .

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